Cas no 35295-34-2 (Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)-)

Benzenamine, 2-(1,1,2,2-tetrafluoroethoxy)-, is a fluorinated aniline derivative characterized by the presence of a tetrafluoroethoxy substituent on the aromatic ring. This structural feature enhances its chemical stability and resistance to degradation, making it suitable for applications requiring robust performance under harsh conditions. The compound’s fluorinated side chain also imparts unique electronic and steric properties, which can be leveraged in advanced synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its high purity and well-defined reactivity profile make it a valuable intermediate for precise organic transformations.
Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- structure
35295-34-2 structure
Product Name:Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)-
CAS No:35295-34-2
MF:C8H7F4NO
MW:209.140896081924
MDL:MFCD03094306
CID:303874
PubChem ID:2778434
Update Time:2025-10-17

Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)-
    • 2-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE
    • 2-(1,1,2,2-tetrafluoroethoxy)phenylamine
    • 2,6-BIS(TRIFLUOROMETHYL)BENZENEBORONIC ACID
    • 2-tetrafluoroethoxyaniline
    • AC1MCTAA
    • CTK4H4193
    • 2-(2H-Tetrafluoroethoxy)aniline
    • A822713
    • SB85441
    • FT-0639253
    • 35295-34-2
    • CS-0317983
    • MUSFRWGGGZNTGC-UHFFFAOYSA-N
    • MFCD03094306
    • DTXSID90380929
    • SCHEMBL418646
    • Benzenamine, 2-(1,1,2,2-tetrafluoroethoxy)-
    • 4,5,6,7-TETRAHYDRO-2-(6-METHYL-3-PYRIDAZINYL)-2H-PYRAZOLO[4,3-C]PYRIDINE
    • AKOS017344625
    • PS-8028
    • MDL: MFCD03094306
    • Inchi: 1S/C8H7F4NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
    • InChI Key: MUSFRWGGGZNTGC-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(OC1C=CC=CC=1N)F

Computed Properties

  • Exact Mass: 209.04600
  • Monoisotopic Mass: 209.04637650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.7
  • Boiling Point: 92°C/12mm
  • PSA: 35.25000
  • LogP: 3.08670
  • Solubility: Insoluble

Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- Security Information

  • Hazard Statement: Toxic
  • Hazardous Material Identification: T

Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- Pricemore >>

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Additional information on Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)-

Recent Advances in the Study of Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- (CAS: 35295-34-2) in Chemical Biology and Pharmaceutical Research

Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- (CAS: 35295-34-2) is a fluorinated aniline derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical and agrochemical industries. This compound, characterized by its tetrafluoroethoxy substituent, exhibits remarkable stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

One of the key areas of research involving Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- is its application in the synthesis of fluorinated pharmaceuticals. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in the synthesis of fluorinated kinase inhibitors, which showed promising results in preclinical models of cancer. The study highlighted the compound's ability to improve the pharmacokinetic profiles of the resulting drugs, underscoring its potential in oncology research.

In addition to its pharmaceutical applications, Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- has also been investigated for its role in agrochemicals. A recent report in Pest Management Science detailed its use in the development of next-generation herbicides. The tetrafluoroethoxy group was found to enhance the herbicidal activity and environmental stability of the compounds, offering a sustainable alternative to traditional agrochemicals. This research aligns with the growing demand for eco-friendly pest control solutions.

Another notable advancement is the exploration of this compound in material science. Researchers have utilized its fluorinated properties to develop advanced polymers with high thermal and chemical resistance. A 2022 study in Macromolecules reported the synthesis of a novel polymer incorporating Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)-, which exhibited exceptional durability and resistance to degradation under extreme conditions. Such materials have potential applications in aerospace, electronics, and other high-performance industries.

Despite these promising developments, challenges remain in the large-scale production and application of Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)-. Issues such as cost-effectiveness, synthetic scalability, and environmental impact need to be addressed to fully realize its potential. Ongoing research aims to optimize synthetic routes and explore greener methodologies to mitigate these concerns.

In conclusion, Benzenamine,2-(1,1,2,2-tetrafluoroethoxy)- (CAS: 35295-34-2) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique fluorinated structure offers numerous advantages in drug design, agrochemical development, and material science. Continued research and innovation in this area are expected to yield further breakthroughs, solidifying its role in advancing these fields.

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